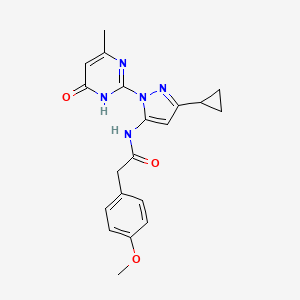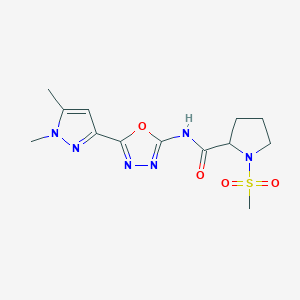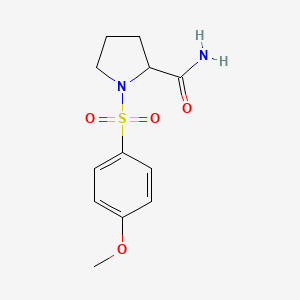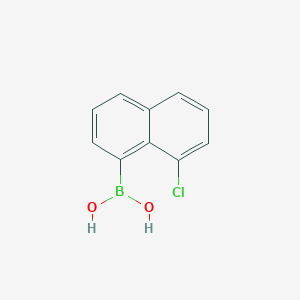![molecular formula C16H14N4O2S B2914752 2-(7-methyl-4-oxopyrido[1,2-a][1,3,5]triazin-2-yl)sulfanyl-N-phenylacetamide CAS No. 896318-23-3](/img/structure/B2914752.png)
2-(7-methyl-4-oxopyrido[1,2-a][1,3,5]triazin-2-yl)sulfanyl-N-phenylacetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of this compound involves the preparation of novel pyrimido [1,2- a ] [1,3,5]triazin-6-one derivatives functionalized in positions 2, 4, and 7 of the ring . The diversity in the derivatization of the pyrimido [1,2- a ] [1,3,5]triazin-6-one scaffold was successfully achieved by the introduction of substituents into positions 2 and 7 via two complementary approaches for the synthesis of key intermediates viz. pyrimidinylguanidines .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of this compound include the introduction of substituents into positions 2 and 7 of the pyrimido [1,2- a ] [1,3,5]triazin-6-one scaffold . Variations in position 4 of the pyrimido [1,2- a ] [1,3,5]triazine ring were made available by the regioselective introduction of various substituents via the triazine ring closure with corresponding aldehydes .Mécanisme D'action
The mechanism of action of 2-(7-methyl-4-oxopyrido[1,2-a][1,3,5]triazin-2-yl)sulfanyl-N-phenylacetamide is not fully understood. However, it is believed to work by inhibiting certain enzymes and signaling pathways involved in inflammation and cancer growth.
Biochemical and Physiological Effects:
Studies have shown that this compound can reduce the levels of pro-inflammatory cytokines and chemokines in animal models. It has also been found to inhibit the growth of certain cancer cells by inducing apoptosis and cell cycle arrest. Additionally, it has been shown to have antimicrobial activity against certain bacteria and fungi.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 2-(7-methyl-4-oxopyrido[1,2-a][1,3,5]triazin-2-yl)sulfanyl-N-phenylacetamide in lab experiments is its potential to inhibit inflammation and cancer growth. However, its limitations include its low solubility and stability, which can make it difficult to work with in certain experimental conditions.
Orientations Futures
There are several future directions for research on 2-(7-methyl-4-oxopyrido[1,2-a][1,3,5]triazin-2-yl)sulfanyl-N-phenylacetamide. These include further studies on its mechanism of action, optimization of its synthesis method to improve its solubility and stability, and exploration of its potential applications in the treatment of various diseases. Additionally, studies on the toxicity and safety of this compound are needed to determine its potential for clinical use.
In conclusion, this compound is a chemical compound that has shown potential in scientific research for its anti-inflammatory, anti-tumor, and anti-microbial properties. Further research is needed to fully understand its mechanism of action and explore its potential applications in the treatment of various diseases.
Méthodes De Synthèse
The synthesis of 2-(7-methyl-4-oxopyrido[1,2-a][1,3,5]triazin-2-yl)sulfanyl-N-phenylacetamide involves the reaction of 7-methyl-4-oxo-3,4-dihydropyrido[1,2-a][1,3,5]triazine-2-thiol with N-phenylacetyl chloride in the presence of a base. The resulting product is then purified and characterized using various spectroscopic techniques.
Applications De Recherche Scientifique
2-(7-methyl-4-oxopyrido[1,2-a][1,3,5]triazin-2-yl)sulfanyl-N-phenylacetamide has been studied for its potential applications in the field of medicine. It has been found to exhibit anti-inflammatory, anti-tumor, and anti-microbial properties. Studies have also shown that it can inhibit the growth of certain cancer cells and reduce inflammation in animal models.
Propriétés
IUPAC Name |
2-(7-methyl-4-oxopyrido[1,2-a][1,3,5]triazin-2-yl)sulfanyl-N-phenylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N4O2S/c1-11-7-8-13-18-15(19-16(22)20(13)9-11)23-10-14(21)17-12-5-3-2-4-6-12/h2-9H,10H2,1H3,(H,17,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GNILUXUIPXWOCF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN2C(=NC(=NC2=O)SCC(=O)NC3=CC=CC=C3)C=C1 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

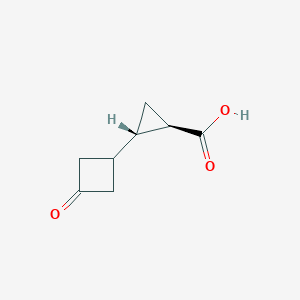
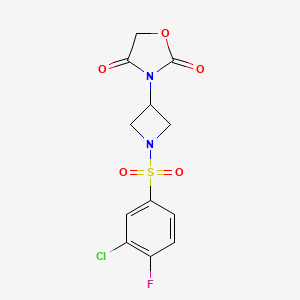
![N-(2-(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)ethyl)-3-(trifluoromethyl)benzenesulfonamide](/img/structure/B2914674.png)
![1-(difluoromethyl)-4-iodo-3-[(3,3,3-trifluoropropoxy)methyl]-1H-pyrazole](/img/structure/B2914675.png)

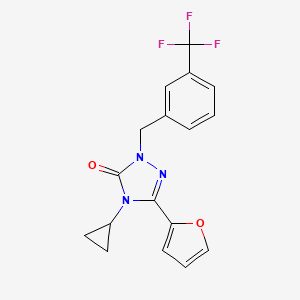
![Ethyl 2-[3-(dimethylamino)propanoylamino]acetate;hydrochloride](/img/structure/B2914678.png)
![3-(2,4-dichlorophenyl)-4-(2-(2-methylpiperidin-1-yl)-2-oxoethyl)-1-thioxo-1H-thiazolo[3,4-a]quinazolin-5(4H)-one](/img/no-structure.png)
